molecular formula C10H21NO3 B14696712 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate CAS No. 25384-39-8

2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate

Cat. No.: B14696712
CAS No.: 25384-39-8
M. Wt: 203.28 g/mol
InChI Key: ACRBVLNVNAEIRT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is known for its unique chemical structure, which includes a hydroxymethyl group and a dimethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate typically involves the reaction of 2-(Hydroxymethyl)-2-methylpentanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-2-methylpentyl dimethylcarbamate.

    Reduction: 2-(Hydroxymethyl)-2-methylpentylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and result in various biological effects. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-methylpropyl dimethylcarbamate
  • 2-(Hydroxymethyl)-2-methylbutyl dimethylcarbamate
  • 2-(Hydroxymethyl)-2-methylhexyl dimethylcarbamate

Uniqueness

2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. The presence of both a hydroxymethyl group and a dimethylcarbamate moiety allows for a wide range of chemical modifications and applications. Its unique structure also contributes to its specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

25384-39-8

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate

InChI

InChI=1S/C10H21NO3/c1-5-6-10(2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3

InChI Key

ACRBVLNVNAEIRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)COC(=O)N(C)C

Origin of Product

United States

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